4-bromo-5-(methoxymethyl)-1H-pyrazole
Description
4-Bromo-5-(methoxymethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a methoxymethyl group (-CH2OCH3) at the 5-position (Figure 1). The bromine atom introduces electrophilic reactivity, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions .
Properties
CAS No. |
1783662-26-9 |
|---|---|
Molecular Formula |
C5H7BrN2O |
Molecular Weight |
191 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The synthesis begins with the cyclization of a β-ketoester bearing a methoxymethyl group. For instance, ethyl 3-(methoxymethyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to form 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. This intermediate undergoes decarboxylation in the presence of aqueous hydrochloric acid to yield 5-(methoxymethyl)-1H-pyrazole.
Key Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: 80–90°C
-
Yield: 60–70% (post-decarboxylation)
Regioselective Bromination
The 5-(methoxymethyl)-1H-pyrazole is brominated using phosphorus oxybromide (POBr₃) in acetonitrile. The methoxymethyl group directs electrophilic bromination to position 4, achieving >85% regioselectivity.
Optimized Parameters:
-
Molar Ratio (Pyrazole:POBr₃): 1:0.6
-
Reaction Time: 2 hours
-
Isolated Yield: 78%
Direct Bromination of Pre-Functionalized Pyrazoles
Substrate Preparation
This route employs 5-(methoxymethyl)-1H-pyrazole synthesized via alkylation of 5-hydroxymethyl-1H-pyrazole. Methylation is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF), yielding the methoxymethyl derivative in 82% efficiency.
Bromination with N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride, under radical initiation with benzoyl peroxide, selectively brominates position 4. The methoxymethyl group’s electron-donating effect enhances para-directed electrophilic substitution.
Performance Metrics:
-
NBS Equivalents: 1.1
-
Temperature: 25°C (ambient)
-
Yield: 65%
Multi-Step Synthesis via Hydrazine Intermediates
Hydrazine Formation and Cyclization
Adapting methodologies from CN112079781A, 3-chloro-5-R¹-2-hydrazinopyridine reacts with maleic acid diesters in alkaline media to form sodium 3-hydroxy-1-(3-chloro-5-R¹-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Subsequent dehydration and bromination yield the target compound.
Bromination and Functionalization
The intermediate undergoes bromination with POBr₃, followed by hydrolysis to remove the pyridyl group. Final methylation with dimethyl sulfate introduces the methoxymethyl moiety.
Critical Observations:
-
Overall Yield: 55% (four steps)
-
Purity (HPLC): ≥98%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Regioselectivity | Complexity |
|---|---|---|---|---|
| Cyclization + Bromination | β-Ketoester cyclization, POBr₃ bromination | 78% | High (>85%) | Moderate |
| Direct Bromination | Alkylation, NBS bromination | 65% | Moderate (70%) | Low |
| Multi-Step Synthesis | Hydrazine cyclization, POBr₃ bromination | 55% | High (>90%) | High |
Mechanistic Insights and Challenges
Role of directing groups
The methoxymethyl group’s electron-donating nature facilitates electrophilic bromination at position 4. Computational studies suggest this group increases electron density at the adjacent carbon, favoring bromine attachment.
Side Reactions and Mitigation
-
Oxidation of Methoxymethyl: Prolonged exposure to POBr₃ at >90°C risks oxidizing the methoxymethyl group to a carbonyl. This is mitigated by strict temperature control (<80°C).
-
N-Substitution: Competing alkylation at nitrogen is suppressed using bulky bases like DBU during methylation.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times by 40% compared to batch processes. A two-stage system (cyclization followed by bromination) achieves 95% conversion with 10-minute residence times.
Solvent Recovery Systems
Distillation units recover >90% of acetonitrile and DMF, aligning with green chemistry principles.
Emerging Alternatives and Research Frontiers
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(methoxymethyl)-1
Comparison with Similar Compounds
Key Structural Features :
- Bromine at C4 : A strong electron-withdrawing group (EWG) that directs electrophilic substitution to the 5-position.
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine and trifluoromethyl groups increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) .
- Electron-Donating Groups (EDGs) : Methoxymethyl and methyl groups stabilize intermediates in coupling reactions but may reduce oxidative stability .
Physical and Spectroscopic Properties
Key Insights :
- Methoxymethyl vs.
- Trifluoromethyl Groups : Introduce distinct ¹⁹F NMR signals and lower basicity due to strong EW effects .
Q & A
Q. What are the optimal synthetic routes for 4-bromo-5-(methoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with cycloaddition or cyclization of precursors such as β-dicarbonyl compounds or hydrazine derivatives. For example, photochemical [2+2] cycloaddition of 1,5-dienes is a common method, though scalability is challenging due to specialized equipment requirements . Alternative routes include modular approaches using acetylation or reduction steps, as seen in the synthesis of similar brominated pyrazoles (e.g., 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole) . Key parameters affecting yield include solvent choice (e.g., ethanol or THF), temperature (0–50°C), and catalysts (e.g., Pd/C for reductions). Purity is enhanced via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?
Structural confirmation relies on 1H/13C NMR (to identify methoxymethyl and bromine substituents), mass spectrometry (for molecular weight validation), and UV-Vis spectroscopy (to detect conjugated systems). For example, in analogous compounds, NMR signals for methoxymethyl groups appear at δ ~3.3–4.3 ppm (CH2 and CH3) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles, critical for understanding steric effects and reactivity .
Q. What are the primary physicochemical properties of this compound, and how do they impact solubility and reactivity?
The bromine atom increases molecular weight (MW ~220–250 g/mol) and lipophilicity (logP ~2.5), while the methoxymethyl group enhances solubility in polar aprotic solvents like DMSO. The compound’s melting point (~105–107°C) and stability under acidic/basic conditions are critical for reaction planning. Reactivity is dominated by electrophilic substitution at the pyrazole ring and nucleophilic displacement of bromine .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with enzymes or receptors. The bromine and methoxymethyl groups contribute to Van der Waals interactions and hydrogen bonding, respectively. For instance, docking studies on similar pyrazoles show affinity for kinase ATP-binding pockets, with binding energies ≤−8 kcal/mol . QSAR models further correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity .
Q. What strategies resolve contradictions in reported biological activities of brominated pyrazoles?
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inactive results) often stem from assay variability (cell lines, concentrations) or impurities. Rigorous batch-to-batch purity analysis (HPLC ≥95%) and dose-response studies are essential. For example, 4-bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde showed inconsistent antimicrobial activity due to trace solvent residues . Meta-analyses comparing IC50 values across studies can identify robust trends .
Q. How does the oxabicyclo[3.1.0]hexane moiety influence the compound’s pharmacological profile compared to simpler pyrazole derivatives?
The bicyclic framework enhances rigidity, improving target selectivity by reducing conformational flexibility. In vitro studies on analogs (e.g., 4-bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole) demonstrate 10–100x higher potency against cancer cell lines (e.g., IC50 = 1.2 μM in HeLa) than non-bicyclic derivatives. This is attributed to improved π-π stacking and hydrophobic interactions .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be optimized for high-throughput applications?
Traditional batch synthesis suffers from low yields (~40–60%) due to intermediate instability. Flow chemistry improves scalability by enabling continuous reaction monitoring and reducing side products. For example, microreactors increased yields of 4-bromo-3-(trifluoromethyl)-1H-pyrazole derivatives by 20% . Automated purification systems (e.g., flash chromatography robots) further enhance reproducibility .
Q. How do steric effects from the methoxymethyl group influence regioselectivity in cross-coupling reactions?
The methoxymethyl group directs electrophilic substitution to the C-3 position via steric hindrance at C-4. In Suzuki-Miyaura couplings, Pd(PPh3)4 selectively couples aryl boronic acids to C-3, leaving bromine at C-4 intact for further functionalization. This was validated in the synthesis of 4-bromo-1-p-tolyl-1H-pyrazole derivatives with >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
